2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid
Overview
Description
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid is a compound that features an isoindoline moiety, which is a significant structure in organic chemistry due to its presence in various biologically active molecules
Mechanism of Action
Target of Action
The primary target of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid is the Macrophage metalloelastase . This enzyme plays a crucial role in the degradation of extracellular matrix components, which is essential for tissue remodeling and cell migration.
Mode of Action
The compound interacts with its target by binding to the active site of the Macrophage metalloelastase . This interaction inhibits the enzyme’s activity, leading to a decrease in the degradation of extracellular matrix components .
Biochemical Pathways
The inhibition of Macrophage metalloelastase affects the extracellular matrix remodeling pathway . This pathway is crucial for various physiological processes, including tissue development, wound healing, and immune response. By inhibiting this pathway, this compound can potentially influence these processes.
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its inhibitory effect on Macrophage metalloelastase . By inhibiting this enzyme, the compound can potentially affect tissue remodeling and cell migration processes.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules that can interact with the compound, and the specific characteristics of the target cells .
Biochemical Analysis
Biochemical Properties
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with melatonin receptors, particularly the MT2 subtype, where it acts as an antagonist . This interaction is crucial for understanding its potential therapeutic applications, especially in regulating circadian rhythms and sleep disorders.
Cellular Effects
The effects of this compound on cellular processes are diverse. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with melatonin receptors can affect various signaling pathways involved in sleep regulation and other physiological processes . Additionally, this compound may impact gene expression by altering the activity of transcription factors and other regulatory proteins.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It binds to melatonin receptors, particularly the MT2 subtype, with high affinity, acting as an antagonist . This binding inhibits the receptor’s activity, leading to changes in downstream signaling pathways and physiological responses. Additionally, this compound may influence enzyme activity, either by inhibiting or activating specific enzymes involved in metabolic processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound in in vitro or in vivo studies may result in altered cellular responses and potential adaptation mechanisms.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating sleep patterns and circadian rhythms. At higher doses, it may cause toxic or adverse effects, including disruptions in normal physiological processes . Understanding the dosage-dependent effects of this compound is crucial for determining its therapeutic potential and safety profile.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate its metabolism and conversion into other metabolites. These interactions can influence metabolic flux and the levels of specific metabolites within cells
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological activity. This compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes and its accumulation in certain tissues . These interactions can affect its localization and concentration within different cellular compartments.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with other biomolecules and its overall biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid can be achieved through several synthetic routes. One common method involves the reaction of a donor-acceptor cyclopropane with primary amines under specific conditions. For example, a cyclopropane containing a bromomethyl group in the ortho position of the aromatic substituent can react with primary amines such as anilines, benzylamines, or cycloalkylamines . This reaction typically occurs under hydrogenolysis conditions at room temperature, leading to the formation of the desired isoindoline derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can lead to the formation of different isoindoline derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve reagents such as halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized isoindoline derivatives, while reduction can produce different reduced forms of the compound.
Scientific Research Applications
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to other biologically active isoindoline derivatives.
Industry: The compound can be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)butanoic acid: This compound has a similar structure but with different functional groups, leading to distinct chemical properties and reactivity.
Indobufen: Another compound with a similar isoindoline structure, used as an antiplatelet agent.
Uniqueness
2-(2,3-dihydro-1H-isoindol-2-yl)butanoic acid is unique due to its specific isoindoline structure and the potential for diverse chemical modifications. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
2-(1,3-dihydroisoindol-2-yl)butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c1-2-11(12(14)15)13-7-9-5-3-4-6-10(9)8-13/h3-6,11H,2,7-8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVWDYRBGZWMKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N1CC2=CC=CC=C2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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